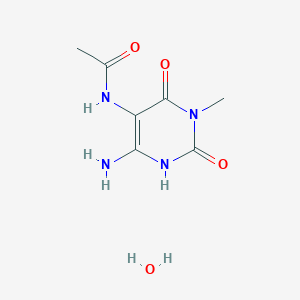
5-Acetamido-6-amino-3-methyluracil hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-6-amino-3-methyluracil hydrate, also known as 5-AAMU, is a synthetic molecule that is used in scientific research and laboratory experiments. It is a derivative of thymidine, which is a naturally occurring nucleoside found in DNA and RNA. 5-AAMU is a stable, water-soluble compound with a wide range of applications in biochemistry, molecular biology, and medicine.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-Acetamido-6-amino-3-methyluracil hydrate involves the conversion of starting materials through a series of reactions to produce the final compound. The key steps involve the synthesis of 6-amino-3-methyluracil, followed by acetylation and amidation to produce the final compound.
Starting Materials
Uracil, Methylamine, Acetic anhydride, Ammonium hydroxide, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Uracil is reacted with methylamine in the presence of hydrochloric acid to produce 6-amino-3-methyluracil., Step 2: 6-amino-3-methyluracil is acetylated using acetic anhydride in the presence of sodium hydroxide to produce 5-Acetamido-6-amino-3-methyluracil., Step 3: 5-Acetamido-6-amino-3-methyluracil is amidated using ammonium hydroxide to produce 5-Acetamido-6-amino-3-methyluracil hydrate.
Aplicaciones Científicas De Investigación
5-Acetamido-6-amino-3-methyluracil hydrate has a variety of applications in scientific research. It is used as a substrate for the synthesis of thymidylate, a precursor for DNA synthesis. It is also used in the study of enzyme kinetics, as a probe for the binding of metal ions, and as a fluorescent probe for the study of DNA structure.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-6-amino-3-methyluracil hydrate is not well understood. However, it is believed to interact with metal ions and enzymes, and to be involved in biochemical and physiological processes such as DNA replication, transcription, and translation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Acetamido-6-amino-3-methyluracil hydrate are not well understood. However, it is believed to be involved in DNA replication and transcription, as well as in the regulation of gene expression. It is also believed to be involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Acetamido-6-amino-3-methyluracil hydrate in laboratory experiments is its stability in aqueous solutions, which makes it suitable for use in a variety of applications. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 5-Acetamido-6-amino-3-methyluracil hydrate in laboratory experiments. For example, its solubility in aqueous solutions is limited, and its fluorescence is relatively weak.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Acetamido-6-amino-3-methyluracil hydrate in scientific research. These include further exploration of its mechanism of action, its potential use as a substrate for the synthesis of other nucleosides, its use as a fluorescent probe for the study of DNA structure, and its potential use as a drug delivery system. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWGTUSVPTGHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-6-amino-3-methyluracil hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


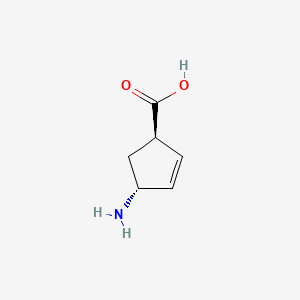
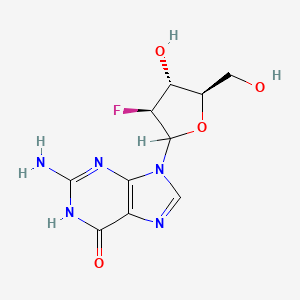
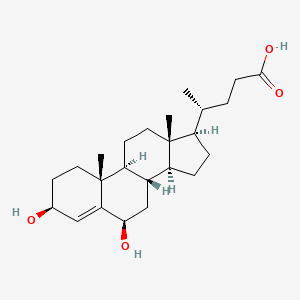
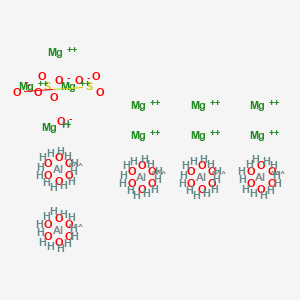
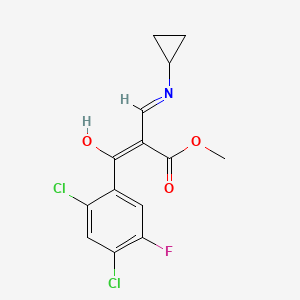
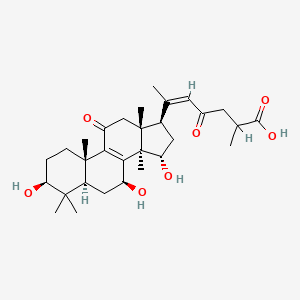
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)